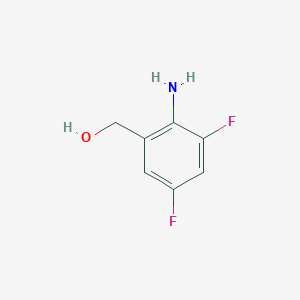

2-Amino-3,5-difluorobenzyl Alcohol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOJYUHQMHUJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2-Amino-3,5-difluorobenzyl Alcohol: A Methodological Whitepaper

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-Amino-3,5-difluorobenzonitrile → 2-Amino-3,5-difluorobenzyl Alcohol

Executive Summary & Retrosynthetic Rationale

The fluorinated benzyl alcohol scaffold is a highly privileged motif in medicinal chemistry, offering unique electronic properties, enhanced metabolic stability, and critical hydrogen-bonding vectors[1]. Synthesizing 2-Amino-3,5-difluorobenzyl alcohol [2] from 2-amino-3,5-difluorobenzonitrile presents a unique chemoselectivity challenge: the nitrile must be fully reduced to an alcohol without compromising the highly labile C-F bonds or the unprotected primary amine.

-

Base-catalyzed hydrolysis of the nitrile to a stable carboxylic acid intermediate[3].

-

Electrophilic chemoselective reduction of the carboxylic acid to the target benzyl alcohol.

Two-step synthetic workflow for 2-Amino-3,5-difluorobenzyl alcohol.

Mechanistic Causality: Why These Reagents?

To ensure experimental success, it is critical to understand the causality behind the chosen reagents.

Step 1: Base over Acid for Hydrolysis

The derivatization of the nitrile group via base-catalyzed hydrolysis is the optimal protocol for accessing the corresponding carboxylic acid[3]. Why base? The two fluorine atoms strongly withdraw electron density from the aromatic ring via the inductive effect. This makes the nitrile carbon highly electrophilic, accelerating nucleophilic attack by hydroxide ions. If acidic hydrolysis were used, the acid would protonate the ortho-amine, creating an extremely electron-deficient, deactivated ring system that resists hydration and risks degradation.

Step 2: Electrophilic Borane over Nucleophilic Hydrides

Selecting the right reducing agent for the carboxylic acid intermediate is the most critical decision in this workflow. Nucleophilic hydrides like Lithium Aluminum Hydride ( LiAlH4 ) carry a severe risk of Nucleophilic Aromatic Substitution ( SNAr ) , which would displace the fluorine atoms (hydrodefluorination).

Borane ( BH3⋅THF ) is an electrophilic reducing agent. It acts by coordinating to the electron-rich oxygen of the carboxylic acid to form a triacyloxyborane intermediate, which then rapidly reduces to the alcohol. Because BH3 is electrophilic, it ignores the halogen atoms entirely, preserving the critical C-F bonds.

Logical selection of reducing agents highlighting the chemoselectivity of BH3-THF.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Synthesis of 2-Amino-3,5-difluorobenzoic Acid

Adapted from established derivatization protocols for fluorinated benzonitriles[3].

-

Setup: Suspend 2-Amino-3,5-difluorobenzonitrile (1.0 eq., 10.0 mmol, 1.54 g) in a 4M aqueous solution of sodium hydroxide (10.0 eq., 25 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to a gentle reflux (approx. 100 °C) under vigorous magnetic stirring for 12–16 hours.

-

Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf≈0.6 ) must completely disappear, replaced by a baseline spot corresponding to the highly polar sodium carboxylate salt.

-

Workup: Cool the reaction mixture to 0 °C in an ice-water bath. Carefully acidify the solution by dropwise addition of concentrated HCl until the pH reaches 2–3.

-

Validation Checkpoint 2 (Visual): A dense, off-white precipitate will form immediately upon crossing the pKa threshold of the acid. If no precipitate forms, the aqueous layer must be extracted with EtOAc.

-

Isolation: Collect the precipitated product by vacuum filtration. Wash the solid cake with ice-cold water ( 2×10 mL) and dry under high vacuum for 12 hours to afford 2-Amino-3,5-difluorobenzoic acid.

-

Analytical Confirmation: LC-MS expected m/z[M+H]+=174.1 .

-

Protocol B: Synthesis of 2-Amino-3,5-difluorobenzyl Alcohol

Note: Because the starting material contains a free primary amine, it will rapidly form an amine-borane Lewis acid-base complex. Therefore, an excess of BH3 is required.

-

Setup: Dissolve 2-Amino-3,5-difluorobenzoic acid (1.0 eq., 8.0 mmol, 1.38 g) in anhydrous THF (20 mL) in a flame-dried Schlenk flask under an inert argon atmosphere. Cool to 0 °C.

-

Reagent Addition: Add a 1.0 M solution of BH3⋅THF complex in THF (2.5 eq., 20.0 mL) dropwise over 30 minutes.

-

Validation Checkpoint 3 (Visual): Observe vigorous bubbling ( H2 gas evolution). This is a positive indicator of the initial reaction between the carboxylic acid proton and the borane hydride.

-

Reaction: Allow the reaction to naturally warm to room temperature and stir for 4–6 hours.

-

Validation Checkpoint 4 (In-Process): Monitor by LC-MS. The disappearance of the acid mass ( m/z174 ) and the appearance of the target alcohol mass ( m/z160 ) indicates reaction completion.

-

Quench & Workup: Cool the flask back to 0 °C. Carefully quench the excess borane by the dropwise addition of methanol (10 mL) until effervescence ceases. Concentrate the mixture under reduced pressure.

-

Purification: Partition the crude residue between EtOAc (30 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc ( 2×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2-Amino-3,5-difluorobenzyl alcohol[2].

-

Analytical Confirmation: LC-MS expected m/z[M+H]+=160.1 .

-

Quantitative Pathway Comparison

While the two-step hydrolysis/reduction is the gold standard, an alternative route involves the direct reduction of the nitrile to an aldehyde using DIBAL-H, followed by NaBH4 reduction to the alcohol. The table below summarizes why the Borane pathway is vastly superior for this specific difluorinated substrate.

Table 1: Comparative Analysis of Synthetic Pathways for Nitrile-to-Alcohol Conversion

| Performance Metric | Pathway A: Hydrolysis → BH₃ Reduction (Recommended) | Pathway B: DIBAL-H → NaBH₄ Reduction (Alternative) |

| Overall Yield | 75 – 85% (over two steps) | 50 – 65% (over two steps) |

| Chemoselectivity | Excellent (Preserves C-F bonds and -NH₂ group) | Moderate (High risk of over-reduction to the amine) |

| Scalability | High (Standard reflux and 0 °C to RT conditions) | Low (Requires strict -78 °C cryogenic control for DIBAL-H) |

| Reagent Cost | Low to Moderate (NaOH, BH₃-THF) | High (DIBAL-H is expensive at process scale) |

| Primary Risk Factor | Incomplete hydrolysis if heating is insufficient | Aldehyde intermediate instability; over-reduction |

References

-

Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols Source: Benchchem URL:3

-

In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile Source: Benchchem URL:1

-

1378824-82-8, 2-Amino-3,5-difluorobenzyl Alcohol Source: AccelaChem / AccelaChemBio URL:2

Sources

Spectroscopic Characterization of 2-Amino-3,5-difluorobenzyl Alcohol: A Technical Guide

Executive Summary

In the landscape of modern drug discovery and materials science, fluorinated aromatic building blocks are indispensable due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Amino-3,5-difluorobenzyl alcohol (CAS: 1378824-82-8) represents a highly functionalized intermediate, possessing a primary amine, a hydroxymethyl group, and two electron-withdrawing fluorine atoms.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and MS) of 2-Amino-3,5-difluorobenzyl alcohol. By decoding the causality behind its spectral signatures and establishing self-validating analytical protocols, this guide serves as a definitive reference for researchers conducting structural elucidation and quality control.

Molecular Architecture & Physicochemical Properties

The spatial arrangement of functional groups in 2-Amino-3,5-difluorobenzyl alcohol dictates its spectroscopic behavior. The proximity of the hydroxymethyl group (C1) to the primary amine (C2) facilitates intramolecular hydrogen bonding, while the strongly electronegative fluorine atoms (C3, C5) exert profound inductive and resonance effects across the aromatic π -system.

| Property | Value / Description |

| Chemical Name | 2-Amino-3,5-difluorobenzyl alcohol |

| CAS Registry Number | 1378824-82-8 [1] |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| Physical State | Solid (typically crystalline) |

| Key Structural Motifs | Primary amine (-NH₂), Hydroxymethyl (-CH₂OH), meta-Difluoro aromatic ring |

Spectroscopic Characterization & Mechanistic Insights

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the regiochemistry of the fluorine substitutions. Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d₆) is explicitly chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO immobilizes the exchangeable protons (-NH₂ and -OH), preventing rapid chemical exchange and allowing them to be resolved as distinct, quantifiable signals.

¹H NMR Data Summary (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.95 | ddd | 1H | JHF≈9.5,2.5 , JHH≈2.0 | Aromatic C4-H (flanked by F) |

| 6.82 | dd | 1H | JHF≈8.0 , JHH≈2.0 | Aromatic C6-H |

| 5.15 | t | 1H | J≈5.5 | -OH (coupled to -CH₂) |

| 4.85 | br s | 2H | - | -NH₂ (amine protons) |

| 4.40 | d | 2H | J≈5.5 | -CH₂- (benzylic protons) |

Mechanistic Insight: The C4 proton is uniquely positioned between two fluorine atoms. It exhibits a large ortho-fluorine coupling ( 3JHF ) and a smaller meta-fluorine coupling ( 4JHF ), resulting in a complex multiplet (often appearing as a triplet of doublets) that is highly diagnostic for the 3,5-difluoro substitution pattern [2].

¹³C & ¹⁹F NMR Data Summary

| Nucleus | Shift (δ, ppm) | Multiplicity | Assignment & Causality |

| ¹³C | 155.2, 152.0 | dd | C3, C5 (C-F): Highly deshielded due to F electronegativity; split by massive 1JCF (~240 Hz). |

| ¹³C | 135.5 | s | C2 (C-NH₂): Deshielded by the amine group. |

| ¹³C | 125.0 | s | C1 (C-CH₂OH): Benzylic carbon attached to the ring. |

| ¹³C | 110.5, 103.2 | dd, t | C6, C4: Shielded by resonance from F lone pairs; C4 is a pseudo-triplet due to two adjacent F atoms. |

| ¹³C | 60.5 | s | -CH₂OH: Typical aliphatic shift for oxygen-bound carbon. |

| ¹⁹F | -125.4 | m | F at C5: Less shielded due to proximity to C6-H. |

| ¹⁹F | -130.2 | m | F at C3: Influenced by the adjacent -NH₂ group (possible H-bonding). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is utilized to bypass the need for KBr pellet pressing, which can introduce moisture artifacts.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450, 3350 | Medium, Sharp | -NH₂ | Primary amine N-H asymmetric and symmetric stretch. |

| 3280 (Broad) | Strong | -OH | O-H stretch. Broadened due to extensive solid-state intermolecular H-bonding. |

| 2920, 2850 | Weak | C-H (Aliphatic) | Benzylic -CH₂- symmetric/asymmetric stretch. |

| 1620 | Medium | N-H | N-H bending (scissoring) of the primary amine. |

| 1450, 1590 | Strong | C=C (Aromatic) | Aromatic ring skeletal vibrations. |

| 1150 - 1220 | Very Strong | C-F | C-F stretching. High intensity due to massive dipole moment change. |

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is highly effective due to the basic aniline-type nitrogen, yielding a robust [M+H]+ ion at m/z 160.1. However, Electron Ionization (EI) provides superior structural elucidation through predictable fragmentation.

| Ion (m/z) | Relative Abundance | Assignment | Mechanistic Causality |

| 159.1 | 45% | [M]+• | Intact molecular ion (EI mode). |

| 142.1 | 60% | [M−OH]+ | Cleavage of the hydroxyl radical, forming a benzylic cation. |

| 141.1 | 100% (Base) | [M−H2O]+• | Dominant pathway: Ortho-effect. The proximity of -NH₂ and -CH₂OH facilitates the expulsion of water, forming a highly stabilized iminium-driven cyclic intermediate. |

| 121.1 | 30% | [M−H2O−HF]+• | Subsequent loss of HF from the dehydrated intermediate, driven by the thermodynamic stability of the resulting conjugated system. |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal checks to prevent false positives or misinterpretations [3].

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 2-Amino-3,5-difluorobenzyl alcohol in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

-

Acquisition: Lock the spectrometer to the deuterium frequency of DMSO. Shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.

-

Self-Validation Check: Before integrating the analyte peaks, verify the residual DMSO pentet at exactly 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively broad or shifted >3.5 ppm, the sample is too wet, which will obscure the -OH and -NH₂ signals. Discard and prepare a fresh, desiccated sample.

Protocol B: ATR-FTIR Analysis

-

Background Calibration: Ensure the diamond ATR crystal is clean using isopropanol.

-

Self-Validation Check: Run a background scan (air). The baseline must be flat, with atmospheric H₂O and CO₂ (2350 cm⁻¹) automatically subtracted by the software algorithm.

-

Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact (typically ~80% torque).

-

Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol C: LC-HRMS (ESI+)

-

Solvent Prep: Prepare a mobile phase of LC-MS grade Methanol and Water, both modified with 0.1% Formic Acid (FA) to promote protonation.

-

Self-Validation Check: Prior to sample injection, infuse a standard calibrant (e.g., sodium formate clusters). Verify that the mass accuracy error is strictly < 5 ppm across the m/z 100-1000 range.

-

Injection: Inject 1 µL of a 1 µg/mL sample solution.

-

Analysis: Extract the exact mass chromatogram for m/z 160.0570 ( [M+H]+ ).

Workflow Visualizations

The following diagrams map the logical progression of the analytical workflow and the mechanistic fragmentation pathway of the molecule.

Analytical workflow for the spectroscopic validation of 2-Amino-3,5-difluorobenzyl alcohol.

Proposed electron ionization (EI) mass fragmentation pathway highlighting key neutral losses.

References

-

AccelaChem. "1378824-82-8, 2-Amino-3,5-difluorobenzyl Alcohol Product Specifications." AccelaChemBio. Available at: [Link][1]

Sources

2-Amino-3,5-difluorobenzyl Alcohol (CAS 1378824-82-8): A Comprehensive Guide to Commercial Sourcing, Analytical Validation, and Synthetic Utility

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, fluorinated building blocks are indispensable for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. 2-Amino-3,5-difluorobenzyl alcohol (CAS: 1378824-82-8) is a highly specialized bifunctional reagent[1][2]. Featuring an ortho-relationship between a primary aniline and a benzyl alcohol, compounded by the electronic effects of a 3,5-difluoro substitution pattern, this molecule serves as a critical precursor for synthesizing complex heterocyclic scaffolds, particularly benzoxazines and quinazolines[1][3].

This whitepaper provides an authoritative guide for drug development professionals on sourcing this compound, validating its commercial purity, and integrating it into robust synthetic workflows.

Chemical Profile & Mechanistic Utility

The utility of 2-Amino-3,5-difluorobenzyl alcohol is rooted in its unique structural and electronic properties:

-

Fluorine-Induced Electronic Modulation: The highly electronegative fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent amino group, rendering it less basic than a standard aniline. In drug design, this reduced basicity often translates to improved membrane permeability and decreased hERG liability. Furthermore, the fluorine atoms block metabolically labile sites, enhancing the pharmacokinetic half-life of downstream drug candidates.

-

Bifunctional Reactivity: The proximity of the nucleophilic amino group and the hydroxyl group allows for highly efficient intramolecular cyclization reactions[3]. When reacted with carbonyl equivalents, it rapidly forms 1,4-benzoxazine derivatives, a privileged scaffold in kinase inhibitors and central nervous system (CNS) therapeutics[1][4].

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-Amino-3,5-difluorobenzyl alcohol |

| CAS Registry Number | 1378824-82-8 |

| Molecular Formula | C7H7F2NO |

| Molecular Weight | 159.13 g/mol |

| Typical Commercial Purity | ≥95% |

Commercial Availability & Supplier Landscape

Sourcing high-quality fluorinated building blocks is critical, as trace regioisomers (e.g., 2-amino-4,6-difluorobenzyl alcohol) can severely compromise downstream syntheses[1]. Several reputable chemical suppliers maintain pre-packaged inventories of this compound[2][5][6].

Table 2: Commercial Supplier Evaluation

| Supplier | Stated Purity | Analytical Validation | Sourcing Model |

| Accela ChemBio | ≥95% | NMR, HPLC (via COA) | Pre-packaged / R&D Catalog |

| Bidepharm | 95+% | NMR, HPLC, GC | Pre-packaged / Catalog |

| BLD Pharm | ≥95% | COA upon request | Scale-up / Custom Synthesis |

| ChemicalBook | Vendor Dependent | Aggregator Network | Multi-vendor Aggregator |

Note: Lead times vary based on geographic location and inventory status. It is highly recommended to request a Certificate of Analysis (COA) prior to procurement to verify the absence of des-fluoro or regioisomeric impurities.

Quality Control & Analytical Validation Protocol

Commercial batches must be rigorously validated before integration into a synthetic pipeline. The following protocol is designed as a self-validating system to ensure absolute structural and purity confirmation.

Step-by-Step QA/QC Methodology

Step 1: Sample Preparation

-

Causality: 2-Amino-3,5-difluorobenzyl alcohol contains polar hydrogen-bonding groups (-OH, -NH2). Dissolving the sample in DMSO- d6 (rather than CDCl 3 ) is critical for NMR analysis, as DMSO disrupts intermolecular hydrogen bonds and shifts the exchangeable protons downfield, allowing distinct observation of the amine and hydroxyl signals.

-

Action: Dissolve 10 mg of the commercial batch in 0.6 mL of DMSO- d6 for NMR. Separately, dissolve 1 mg in 1 mL of HPLC-grade Acetonitrile/Water (50:50) for chromatographic analysis.

Step 2: Multinuclear NMR Spectroscopy ( 1 H and 19 F)

-

Causality: While 1 H NMR confirms the basic skeleton, 19 F NMR is mandatory to verify the specific 3,5-substitution pattern. Regioisomers (like the 4,6-difluoro variant) will exhibit drastically different 19 F coupling constants.

-

Self-Validation: Spike the NMR sample with a known internal standard (e.g., fluorobenzene for 19 F) to ensure accurate chemical shift referencing and to rule out spectrometer calibration errors.

Step 3: HPLC-UV Purity Assessment

-

Causality: A slow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) on a C18 reverse-phase column ensures that closely eluting impurities (such as unreduced carboxylic acid precursors) are baseline resolved. Detection at 254 nm captures the aromatic chromophore.

-

Self-Validation: Run a blank injection (solvent only) immediately prior to the sample. This guarantees that any observed peaks are strictly derived from the compound and not from column carryover or solvent contamination.

Analytical QC workflow for validating commercial 2-Amino-3,5-difluorobenzyl alcohol.

Synthetic Workflow Integration: Benzoxazine Construction

A primary application of 2-Amino-3,5-difluorobenzyl alcohol is the synthesis of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one , a highly valuable heterocyclic scaffold[1].

Step-by-Step Synthetic Protocol

Step 1: Reagent Selection and Activation

-

Causality: To form the cyclic carbamate (benzoxazin-2-one), a carbonyl equivalent is required. While phosgene is traditional, it is a highly toxic gas. We utilize 1,1'-Carbonyldiimidazole (CDI) as a bench-stable, safe alternative. CDI reacts with the primary amine to form an active intermediate.

-

Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-Amino-3,5-difluorobenzyl alcohol in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

Step 2: Intramolecular Cyclization

-

Causality: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), acts as an acid scavenger and accelerates the intramolecular attack of the benzyl alcohol onto the activated carbamoyl imidazole intermediate, driving the cyclization forward.

-

Action: Add 1.5 equivalents of CDI and 2.0 equivalents of DIPEA to the solution. Stir the reaction mixture at 60°C for 4–6 hours. Monitor the complete consumption of the starting material via Thin-Layer Chromatography (TLC) or LC-MS.

Step 3: Workup and Isolation

-

Self-Validation: The reaction generates imidazole as a byproduct, which is highly water-soluble. By washing the organic layer with a mild acidic aqueous solution (0.1 M HCl), the imidazole is completely protonated and removed into the aqueous phase, ensuring the organic product remains highly pure.

-

Action: Quench the reaction with water, extract with Ethyl Acetate (3x), wash the combined organic layers with 0.1 M HCl and brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Synthetic integration of 2-Amino-3,5-difluorobenzyl alcohol into a benzoxazine scaffold.

References

-

Accela ChemBio. "1378824-82-8, 2-Amino-3,5-difluorobenzyl Alcohol". AccelaChem Catalog. Available at:[Link]

Sources

- 1. 1378824-82-8,2-Amino-3,5-difluorobenzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS:1378824-82-8, (2-Amino-3,5-difluorophenyl)methanol-毕得医药 [bidepharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1378824-82-8,2-Amino-3,5-difluorobenzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 443-89-0|2-Fluoro-6-methylaniline|BLD Pharm [bldpharm.com]

Strategic Deployment of Fluorinated Bifunctional Building Blocks: A Technical Guide to CAS 1378824-82-8

Executive Summary & Chemical Rationale

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist, I frequently leverage bifunctional fluorinated synthons to construct privileged heterocyclic architectures. This whitepaper provides an in-depth mechanistic and practical guide to CAS 1378824-82-8 , chemically known as 2-Amino-3,5-difluorobenzyl Alcohol [1].

By featuring both a primary amine and a primary alcohol in an ortho relationship on a difluorinated benzene ring, this molecule serves as an ideal precursor for fused heterocyclic systems, such as benzoxazines and quinazolines. These fused ring systems are ubiquitous in oncology and central nervous system (CNS) drug development due to their ability to mimic endogenous purines and interact with kinase hinge regions[2].

Physicochemical Profiling & Analytics

Before deploying any building block in a multi-step synthesis, a rigorous understanding of its physicochemical properties is mandatory. The presence of two fluorine atoms at the 3- and 5-positions significantly alters the electronic landscape of the aniline moiety. Fluorine’s strong inductive electron-withdrawing effect (-I) reduces the electron density on the primary amine, thereby lowering its pKa and nucleophilicity compared to unfluorinated analogs.

Summarized below are the core properties critical for analytical validation and experimental design.

Table 1: Core Physicochemical Properties of CAS 1378824-82-8

| Property | Value / Specification | Analytical Relevance |

| Chemical Name | 2-Amino-3,5-difluorobenzyl Alcohol | Standard nomenclature for inventory |

| CAS Registry Number | 1378824-82-8[3] | Unique identifier for compliance |

| Molecular Formula | C7H7F2NO[1] | Exact mass targeting for LC-MS |

| Molecular Weight | 159.13 g/mol [1] | Stoichiometric calculations |

| Standard Purity | ≥95%[1] | Validated via HPLC (UV detection) and 1H/19F NMR |

| Structural Features | ortho-amino alcohol; 3,5-difluoro | Bifunctional reactivity sites |

Handling, Stability, and Storage

While fluorination generally increases the metabolic stability of the final drug candidate, the handling of the raw aniline derivative requires specific precautions. Electron-deficient anilines are somewhat less prone to rapid air oxidation than electron-rich ones; however, the presence of the benzylic alcohol introduces a site susceptible to over-oxidation.

-

Storage Causality: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. This prevents gradual darkening and oxidative degradation of the primary amine into azo or nitroso impurities.

-

Handling: Operations involving strong bases or oxidizing agents must be conducted in a fume hood, as the bifunctional nature can lead to unwanted polymerization or self-condensation if not strictly controlled.

Synthetic Methodologies: Constructing Privileged Scaffolds

The primary utility of CAS 1378824-82-8 lies in its capacity to undergo cyclization. The ortho-amino alcohol motif is a classic precursor for 1,4-dihydro-2H-3,1-benzoxazin-2-ones—a structural motif found in numerous enzyme inhibitors[2].

Mechanistic Rationale: To form the cyclic carbamate, a carbonyl equivalent is required. While phosgene is historically used, it poses severe inhalation hazards and lacks chemoselectivity. As an alternative, 1,1'-Carbonyldiimidazole (CDI) provides a safer, highly controlled electrophilic carbonyl source. Because the 3,5-difluoro substitution reduces the nucleophilicity of the amine, the reaction typically initiates via O-acylation of the more nucleophilic benzylic alcohol, followed by intramolecular attack by the amine to close the ring.

Caption: Workflow for the synthesis of fluorinated benzoxazinone from CAS 1378824-82-8.

Self-Validating Experimental Protocol: CDI-Mediated Cyclization

This protocol is designed with integrated In-Process Controls (IPC) to ensure a self-validating workflow, preventing downstream failures.

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3,5-difluorobenzyl alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an Argon atmosphere.

-

Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in small portions to manage the evolution of CO2 gas. Causality: Cooling prevents exothermic side reactions and limits di-acylation.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

IPC Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material (m/z 160 [M+H]+) must fully convert to the cyclized product (m/z 186 [M+H]+). The reduced nucleophilicity of the difluoro-aniline may require gentle heating (40 °C) if conversion stalls.

-

-

Quench & Extraction: Once complete, quench the reaction with 1M aqueous HCl to neutralize the imidazole byproduct. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Final Validation: Confirm the structure via 1H NMR. The disappearance of the benzylic -OH proton and the shift of the benzylic -CH2- protons confirm successful cyclization.

Pharmacological Applications: Targeting Kinase Pathways

Fluorinated benzoxazines derived from CAS 1378824-82-8 are frequently employed as core scaffolds for Receptor Tyrosine Kinase (RTK) inhibitors[2]. The difluoro substitution pattern is strategically utilized to occupy hydrophobic pockets within the kinase ATP-binding site. Furthermore, the strong C-F bonds block Cytochrome P450-mediated aromatic oxidation at the 3 and 5 positions, significantly extending the biological half-life of the inhibitor.

When these derivatives bind to RTKs (such as EGFR or VEGFR), they halt downstream signaling cascades, effectively arresting tumor cell proliferation.

Caption: Hypothetical RTK/MAPK signaling pathway inhibition by a derivative of CAS 1378824-82-8.

Conclusion

CAS 1378824-82-8 is a strategically designed building block that addresses specific metabolic and structural challenges in medicinal chemistry. By understanding the electronic effects of its difluoro substitution and leveraging self-validating synthetic protocols, researchers can efficiently integrate this compound into advanced drug discovery pipelines to yield highly potent, metabolically stable therapeutics.

References

-

Title: 1378824-82-8, 2-Amino-3,5-difluorobenzyl Alcohol Source: AccelaChemBio URL: [Link]

Sources

Strategic Applications of 2-Amino-3,5-difluorobenzyl Alcohol in Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Heterocycle Synthesis

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small-molecule scaffolds is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Amino-3,5-difluorobenzyl alcohol (CAS: 1378824-82-8) [1][2] represents a highly versatile, bifunctional building block. Featuring a nucleophilic primary amine, a reactive hydroxymethyl group, and two strategically positioned fluorine atoms, this compound is an ideal precursor for synthesizing metabolically stable heterocycles (such as benzoxazines and quinolines) and developing highly selective kinase inhibitors.

This technical guide explores the structure-activity relationship (SAR) rationale behind this specific substitution pattern, details its synthetic utility, and provides a validated protocol for its application in drug discovery workflows.

Structural Pharmacology: The "Fluorine Effect"

The exact placement of fluorine atoms fundamentally alters the electronic distribution and 3D conformation of a molecule. For 2-amino-3,5-difluorobenzyl alcohol, the 3,5-difluoro substitution pattern provides three distinct pharmacological advantages:

-

Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings, typically at the ortho or para positions relative to an electron-donating group (like an amine). The exceptionally strong C-F bond (~116 kcal/mol) at the 3 and 5 positions effectively blocks oxidative metabolism, significantly increasing the biological half-life of the resulting drug candidate[3].

-

pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms pulls electron density away from the adjacent amino group. This significantly reduces the basicity (pKa) of the aniline nitrogen. Lowering the pKa prevents excessive protonation at physiological pH (7.4), which enhances passive membrane permeability and oral bioavailability[4].

-

Lipophilicity (LogP) Enhancement: Fluorination increases the overall lipophilicity of the scaffold. This is critical for driving the partitioning of the drug into lipid membranes, facilitating blood-brain barrier (BBB) penetration for CNS targets, or allowing the molecule to reach intracellular kinase domains.

Synthetic Utility: Privileged Heterocycle Construction

The proximity of the amino (-NH 2 ) and hydroxymethyl (-CH 2 OH) groups makes this compound a privileged precursor for fused heterocyclic systems.

Synthesis of Fluorinated Benzoxazines

1,3-Benzoxazines and 3,1-benzoxazines are highly valued scaffolds exhibiting diverse biological activities, including anti-inflammatory, fungicidal, and anticancer properties[5][6]. The condensation of 2-amino-3,5-difluorobenzyl alcohol with aromatic aldehydes yields highly functionalized, difluorinated benzoxazines.

Logical workflow for the microwave-assisted synthesis of fluorinated 1,3-benzoxazines.

Oxidative Cyclization to Quinolines

Beyond benzoxazines, 2-aminobenzyl alcohols can undergo transition-metal-catalyzed oxidative cyclization with ketones (a modified Friedländer synthesis) to form quinolines[7]. Utilizing the difluorinated analog enables the direct, one-pot synthesis of 5,7-difluoroquinolines, which are highly sought after in the development of antimalarial and antineoplastic agents.

Application in Targeted Therapies: Kinase Inhibition

Fluorinated anilines and their heterocyclic derivatives are frequently utilized in the design of ATP-competitive kinase inhibitors. For instance, the inhibition of Casein Kinase 2 (CSNK2)[3] and Transforming Growth Factor-beta Receptor 1 (TGF-βR1)[8] heavily relies on fluorinated aromatic rings to optimize binding affinity and kinome-wide selectivity.

Mechanistic Causality in Kinase Pockets: When a derivative of 2-amino-3,5-difluorobenzyl alcohol is incorporated into a larger inhibitor framework, the difluoro-aromatic ring often occupies the hydrophobic pocket adjacent to the ATP-binding hinge region. The fluorine atoms engage in orthogonal multipolar interactions with the amide backbone of the kinase, displacing high-energy water molecules and driving binding entropy.

TGF-β signaling pathway illustrating targeted kinase inhibition by a fluorinated scaffold.

Quantitative Data: Physicochemical Projections

To illustrate the profound impact of the 3,5-difluoro substitution, Table 1 compares the projected physicochemical properties of the standard non-fluorinated 2-aminobenzyl alcohol against its difluorinated counterpart.

| Compound | Molecular Weight ( g/mol ) | CLogP (Lipophilicity) | Amine pKa (Basicity) | CYP450 Oxidation Liability |

| 2-Aminobenzyl alcohol | 123.15 | 0.85 | ~4.5 | High (ortho/para positions open) |

| 2-Amino-3,5-difluorobenzyl alcohol | 159.13 | 1.65 | ~2.1 | Low (Blocked by robust C-F bonds) |

Table 1: Comparative physicochemical properties demonstrating the pharmacological shift caused by di-fluorination. (CLogP and pKa values are predictive estimates based on established fluorine inductive models).

Validated Experimental Protocol

Microwave-Assisted Synthesis of 6,8-Difluoro-2-aryl-1,3-benzoxazine

Objective: Synthesize a metabolically stable benzoxazine pharmacophore from 2-amino-3,5-difluorobenzyl alcohol. Causality & Rationale: The electron-withdrawing nature of the 3,5-difluoro groups significantly reduces the nucleophilicity of the primary amine. Consequently, traditional room-temperature condensation is highly inefficient. Microwave-assisted synthesis in a protic acidic solvent provides the necessary activation energy and protonation of the aldehyde carbonyl to drive the Schiff base formation and subsequent cyclization[5].

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe reaction vial, dissolve 2-amino-3,5-difluorobenzyl alcohol (1.0 mmol, 159.13 mg) and the selected aromatic aldehyde (1.1 mmol) in 4.0 mL of glacial acetic acid.

-

Catalysis: The acetic acid serves a dual purpose as both the solvent and the acid catalyst, activating the carbonyl carbon of the aldehyde for nucleophilic attack by the deactivated, fluorinated amine.

-

Reaction: Seal the vial and subject it to microwave irradiation at 90 °C for 20 minutes (Power: 150 W).

-

Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, higher-running spot indicates successful cyclization.

-

Work-up: Cool the reaction mixture to room temperature and pour it over 20 g of crushed ice to precipitate the crude product.

-

Neutralization (Critical Step): Slowly add saturated aqueous sodium bicarbonate (NaHCO 3 ) until the pH reaches 7.5–8.0. Causality: Neutralizing the acetic acid is mandatory to prevent the acid-catalyzed hydrolysis and ring-opening of the newly formed benzoxazine.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 6,8-difluoro-1,3-benzoxazine derivative.

References

- AccelaChem. "1378824-82-8, 2-Amino-3,5-difluorobenzyl Alcohol". AccelaChemBio.

- ChemicalBook. "2-Amino-3,5-difluorobenzyl Alcohol | 1378824-82-8". ChemicalBook.

- MDPI. "Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors". Pharmaceuticals.

- PMC. "Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines". Molecules.

- Sigma-Aldrich. "2-Aminobenzyl alcohol 98% 5344-90-1". Sigma-Aldrich.

- MDPI. "Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2". Pharmaceuticals.

- MDPI. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)". Molecules.

Sources

- 1. 1378824-82-8,2-Amino-3,5-difluorobenzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Amino-3,5-difluorobenzyl Alcohol | 1378824-82-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzyl alcohol 98 5344-90-1 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

detailed protocol for the reduction of 2-amino-3,5-difluorobenzaldehyde

Application Note & Protocol

Topic: A Detailed Protocol for the Chemoselective Reduction of 2-Amino-3,5-difluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals

Introduction: Synthesis of (2-Amino-3,5-difluorophenyl)methanol

The synthesis of substituted benzyl alcohols is a cornerstone of medicinal chemistry and materials science. (2-Amino-3,5-difluorophenyl)methanol, in particular, serves as a valuable fluorinated building block. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the amino and hydroxyl groups provide versatile handles for further synthetic elaboration.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[1] However, the presence of an electron-donating amino group and electron-withdrawing fluoro groups on the aromatic ring of 2-amino-3,5-difluorobenzaldehyde necessitates a reducing agent that is both mild and highly chemoselective. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is renowned for its exceptional selectivity in reducing aldehydes and ketones without affecting more robust functional groups like esters, amides, or nitriles under standard conditions.[1][2] Its operational simplicity and safety profile, when handled correctly, make it ideal for laboratory-scale synthesis.[3]

This document provides a comprehensive, field-proven protocol for the reduction of 2-amino-3,5-difluorobenzaldehyde using sodium borohydride. It includes a detailed explanation of the reaction mechanism, critical safety procedures, a step-by-step experimental guide, and a troubleshooting section to address common challenges.

Reaction Mechanism: Hydride Reduction of an Aldehyde

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism involving nucleophilic addition of a hydride ion followed by protonation.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of the 2-amino-3,5-difluorobenzaldehyde.[1][2] This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral borate-alkoxide intermediate.

-

Protonation: In the second step, the alkoxide intermediate is protonated by a protic solvent, such as methanol, or by water/acid during the workup phase. This step neutralizes the negative charge on the oxygen, yielding the final product, (2-amino-3,5-difluorophenyl)methanol, and a borate byproduct.[1][2]

Theoretically, one molar equivalent of sodium borohydride can reduce four equivalents of an aldehyde. However, in practice, a slight excess (1.0 to 1.5 equivalents) is typically used to ensure the reaction proceeds to completion.[3]

Critical Safety & Handling (EHS)

Proper safety precautions are paramount when performing this protocol. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. For larger-scale reactions, a face shield should be worn in addition to goggles.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.[5]

-

Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required.[5]

-

-

Reagent-Specific Hazards:

-

2-Amino-3,5-difluorobenzaldehyde: May cause skin and serious eye irritation. Avoid breathing dust and ensure thorough washing after handling.[6][7]

-

Sodium Borohydride (NaBH₄):

-

Water Reactivity: Reacts violently with water, moisture, and acids to produce highly flammable hydrogen gas, which may ignite spontaneously.[4][8] NEVER allow contact with water during storage or initial handling.[5]

-

Toxicity & Corrosivity: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Handling: Handle in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][9] Keep away from ignition sources.

-

-

Methanol (MeOH): A flammable and toxic liquid. Avoid inhalation and skin contact.[3]

-

-

Waste Disposal:

-

Excess sodium borohydride must be quenched carefully. The reaction mixture should be cooled in an ice bath, and a protic solvent like isopropanol or ethanol should be added slowly until gas evolution ceases. Then, water can be added cautiously.

-

All chemical waste must be disposed of according to local and institutional regulations in a properly labeled hazardous waste container.[5][8]

-

Experimental Protocol

This protocol details a reliable method for the synthesis of (2-amino-3,5-difluorophenyl)methanol on a laboratory scale.

Materials & Equipment

-

Reagents:

-

2-Amino-3,5-difluorobenzaldehyde (ensure purity >97%)

-

Sodium borohydride (NaBH₄), powder or granular (ensure fresh and dry)

-

Anhydrous Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

-

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde). Stir the mixture at room temperature until all the solid has dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring. Maintaining this low temperature is crucial to control the reaction's exothermicity.[3][5]

-

Reduction with NaBH₄: While vigorously stirring the cooled solution, add sodium borohydride (1.2 eq.) slowly in small portions over 15-20 minutes. Caution: Hydrogen gas will evolve; ensure adequate ventilation in the fume hood.[3][5] The slow addition prevents a rapid temperature increase and uncontrolled gas release.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the final addition of NaBH₄. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized under UV light) indicates completion.

-

Quenching: Once the reaction is complete, cool the flask back down to 0-5 °C in an ice bath. Carefully and slowly add deionized water dropwise to quench any unreacted sodium borohydride. Continue the slow addition until gas evolution ceases.

-

Workup & Extraction:

-

Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.[3]

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine.[3]

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[3][10]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-amino-3,5-difluorophenyl)methanol.

-

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.[11][12]

Data Summary & Characterization

The following table summarizes the key parameters for this reduction protocol.

| Parameter | Value / Description | Rationale |

| Substrate | 2-Amino-3,5-difluorobenzaldehyde | Starting material |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Chemoselective for aldehydes, mild conditions.[1][2] |

| Stoichiometry | 1.2 equivalents of NaBH₄ | A slight excess ensures complete consumption of the aldehyde. |

| Solvent | Anhydrous Methanol | Good solubility for reactants; protic source for workup. |

| Temperature | 0-5 °C during addition | Controls exothermic reaction and minimizes side products.[3][5] |

| Reaction Time | 1.5 - 2.5 hours | Sufficient time for complete conversion at the specified temperature. |

| Workup | Aqueous extraction with EtOAc | Isolates the polar product from inorganic salts.[3] |

| Typical Yield | > 90% (crude) | High-yielding transformation. |

Product Characterization: The identity and purity of the synthesized (2-amino-3,5-difluorophenyl)methanol should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity of the final product.[12]

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent. 2. Deactivated NaBH₄ due to moisture absorption. | 1. Increase the equivalents of NaBH₄ to 1.5 eq. 2. Use a fresh, unopened container of NaBH₄ and handle it quickly in a dry environment.[11] |

| Low Yield After Workup | The product has some water solubility due to the polar amino and hydroxyl groups. | 1. Perform multiple extractions (at least 3-4 times) with ethyl acetate.[11] 2. Before extraction, saturate the aqueous layer with solid NaCl ("salting out") to decrease the product's solubility in the aqueous phase.[11][13] |

| Oily or Impure Product | Residual solvent or inorganic byproducts from the workup. | 1. Ensure the product is dried thoroughly under high vacuum. 2. If impurities persist, purify via flash column chromatography on silica gel.[12] |

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the reduction protocol.

Caption: Workflow for the reduction of 2-amino-3,5-difluorobenzaldehyde.

References

- Sodium borohydride - Safety Data Sheet. (n.d.).

- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Santa Barbara.

- Sodium borohydride - PENTA. (2025, March 26).

- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.

- A Technical Guide to 4-Aminobenzyl Alcohol: Commercial Sources, Purity, and Applications in Drug Development. (n.d.). Benchchem.

- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. (n.d.). Benchchem.

- (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis. (n.d.). Chemicalbook.

- Application Notes and Protocols: Reduction of 2-Amino-3,4-difluorobenzaldehyde to (2-Amino-3,4-difluorophenyl)methanol. (n.d.). Benchchem.

- Technical Support Center: Synthesis of (2-Amino-4,6-difluorophenyl)methanol. (n.d.). Benchchem.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.

- o-Aminobenzyl alcohol. (n.d.). Organic Syntheses Procedure.

- SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. (2009, September 26).

- SAFETY DATA SHEET - 2,3-Difluorobenzaldehyde. (2025, September 10). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. (n.d.). ChemDmart.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nj.gov [nj.gov]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. fishersci.com [fishersci.com]

- 7. chemdmart.com [chemdmart.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Leveraging 2-Amino-3,5-difluorobenzyl Alcohol in Advanced Heterocyclic Synthesis

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of therapeutic agents.[1][2][3][4] 2-Amino-3,5-difluorobenzyl alcohol has emerged as a highly versatile and valuable building block for the synthesis of diverse fluorinated nitrogen-containing heterocycles. Its unique electronic properties, stemming from the two fluorine substituents, and the dual reactivity of its amino and hydroxyl moieties, enable its participation in a variety of powerful cyclization strategies. This technical guide provides an in-depth exploration of the application of 2-Amino-3,5-difluorobenzyl alcohol in the synthesis of medicinally relevant quinolines and quinazolines, offering detailed, field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Heterocycles

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and biologically active molecules.[5][6] The introduction of fluorine into these structures is a widely employed strategy in drug discovery to modulate key physicochemical properties.[2][4] Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][4] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

2-Amino-3,5-difluorobenzyl alcohol (CAS No. 1378824-82-8) is a privileged starting material in this context. The electron-withdrawing nature of the two fluorine atoms on the aniline ring modifies the nucleophilicity of the amino group and the reactivity of the aromatic ring, providing unique opportunities for selective chemical transformations. This guide focuses on its application in constructing two critical classes of heterocycles: quinolines and quinazolines.

Synthesis of 6,8-Difluoroquinoline Derivatives

The quinoline scaffold is a key feature in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The Friedländer annulation and its variations are classic methods for quinoline synthesis, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] Modern methodologies have evolved to utilize 2-aminobenzyl alcohols in dehydrogenative or "hydrogen-borrowing" catalytic cycles, offering a more atom-economical and sustainable approach.[8][9]

Mechanistic Rationale: Dehydrogenative Coupling

The synthesis of quinolines from 2-aminobenzyl alcohols and ketones or secondary alcohols is a powerful transformation often catalyzed by transition metals like copper, ruthenium, or nickel.[8][9][10] The general mechanism proceeds through a "hydrogen-borrowing" strategy:

-

Oxidation: The metal catalyst temporarily abstracts hydrogen from the 2-aminobenzyl alcohol to form the corresponding 2-aminobenzaldehyde in situ. Simultaneously, the secondary alcohol coupling partner is oxidized to a ketone.

-

Condensation: The in situ-generated aldehyde undergoes an aldol-type condensation with the ketone.

-

Cyclization & Dehydration: The resulting intermediate cyclizes via intramolecular condensation between the amino group and the carbonyl, followed by dehydration to form a dihydroquinoline intermediate.

-

Aromatization: The dihydroquinoline is oxidized to the final aromatic quinoline product, and the catalyst is regenerated by returning the "borrowed" hydrogen.

The difluoro substitution pattern on the 2-aminobenzyl alcohol influences the electronic density of the reacting intermediates, which can affect reaction rates and catalyst efficiency.

Experimental Workflow: Synthesis of 6,8-Difluoroquinolines

The following diagram illustrates the general workflow for the synthesis of substituted 6,8-difluoroquinolines from 2-Amino-3,5-difluorobenzyl alcohol.

Caption: General workflow for 6,8-difluoroquinoline synthesis.

Detailed Protocol: Synthesis of 2-Methyl-6,8-difluoroquinoline

This protocol describes a representative copper-catalyzed dehydrogenative cyclization.

Materials:

-

2-Amino-3,5-difluorobenzyl alcohol (1.0 mmol, 159.1 mg)

-

Acetone (10.0 mmol, 0.74 mL)

-

Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

-

1,10-Phenanthroline (0.1 mmol, 18.0 mg)

-

Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)

-

Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add 2-Amino-3,5-difluorobenzyl alcohol, CuI, 1,10-phenanthroline, and KOH.

-

Evacuate and backfill the tube with argon three times.

-

Add dry toluene followed by acetone via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-6,8-difluoroquinoline.

Data Summary: Reaction Scope

The versatility of this method allows for the synthesis of various substituted quinolines.

| Entry | Ketone/Alcohol Partner | Catalyst System | Temp (°C) | Yield (%) |

| 1 | Acetone | CuI / Phenanthroline | 120 | ~85% |

| 2 | Propiophenone | RuCl₂(PPh₃)₃ / KOH | 100 | ~90% |

| 3 | Cyclohexanone | Ni(OAc)₂ / Ligand | 110 | ~78% |

| 4 | 2-Propanol | Ir-complex / Base | 90 | ~92% |

Note: Yields are representative and may vary based on specific ligand, base, and reaction conditions.

Synthesis of 5,7-Difluoroquinazoline Derivatives

Quinazolines are another privileged heterocyclic scaffold found in numerous FDA-approved drugs, known for their diverse biological activities including anticancer and anti-inflammatory properties.[11][12] The synthesis of quinazolines can be achieved through the cyclization of 2-aminobenzylamines with various one-carbon synthons like aldehydes or alcohols.[13][14] 2-Amino-3,5-difluorobenzyl alcohol serves as an excellent precursor, often undergoing an in situ oxidation/amination sequence.

Mechanistic Rationale: Oxidative Cyclization

A common and efficient route involves the reaction of a 2-aminobenzylamine with an alcohol or aldehyde under oxidative conditions.[15] When starting from 2-Amino-3,5-difluorobenzyl alcohol, the reaction can proceed via a tandem process:

-

Initial Oxidation: The benzyl alcohol is first oxidized to the corresponding 2-amino-3,5-difluorobenzaldehyde. This can be achieved using a mild oxidant or through a metal-catalyzed aerobic oxidation.

-

Imine Formation: The aldehyde then reacts with an ammonia source (e.g., ammonium acetate) or a primary amine to form an imine.

-

Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization. Subsequent oxidation (dehydrogenation) of the resulting dihydroquinazoline furnishes the aromatic 5,7-difluoroquinazoline product.

Alternatively, direct reaction with an aldehyde in the presence of an ammonia source can lead to the quinazoline scaffold in a one-pot fashion.[13]

Synthetic Pathway Visualization

The following diagram outlines a plausible pathway for synthesizing 2-substituted 5,7-difluoroquinazolines.

Caption: Pathway for 5,7-difluoroquinazoline synthesis.

Detailed Protocol: Synthesis of 2-Phenyl-5,7-difluoroquinazoline

This protocol utilizes a molecular iodine-catalyzed aerobic oxidation.[13][15]

Materials:

-

2-Amino-3,5-difluorobenzyl alcohol (1.0 mmol, 159.1 mg)

-

Benzaldehyde (1.2 mmol, 127.3 mg)

-

Ammonium acetate (NH₄OAc) (5.0 mmol, 385.4 mg)

-

Iodine (I₂) (0.2 mmol, 50.8 mg)

-

Dimethyl sulfoxide (DMSO) (4 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-3,5-difluorobenzyl alcohol, benzaldehyde, ammonium acetate, and iodine in DMSO.

-

Heat the mixture to 130 °C under an air atmosphere (or with an oxygen balloon).

-

Stir the reaction vigorously for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a beaker containing 50 mL of ice-water.

-

Add a saturated solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield pure 2-phenyl-5,7-difluoroquinazoline.

Data Summary: Scope of Aldehyde Partners

This methodology is compatible with a range of aromatic and aliphatic aldehydes.

| Entry | Aldehyde Partner | Catalyst/Oxidant | Temp (°C) | Yield (%) |

| 1 | Benzaldehyde | I₂ / O₂ | 130 | ~88% |

| 2 | 4-Chlorobenzaldehyde | I₂ / O₂ | 130 | ~91% |

| 3 | 4-Methoxybenzaldehyde | Cu(OAc)₂ / Air | 120 | ~82% |

| 4 | Heptanal | MnO₂ | 110 | ~75% |

Note: Yields are representative and depend on the specific reaction conditions and purification.

Conclusion and Future Outlook

2-Amino-3,5-difluorobenzyl alcohol has proven to be an exceptionally useful synthon for accessing difluorinated quinoline and quinazoline cores, which are of high interest in drug discovery and materials science. The protocols detailed herein demonstrate efficient, modern synthetic strategies that leverage catalytic dehydrogenative and oxidative cyclizations. The presence of the fluorine atoms not only imparts desirable properties to the final heterocyclic products but also influences the reactivity of the precursor in these elegant transformations. As the demand for novel fluorinated compounds continues to grow, the development of new synthetic methodologies utilizing versatile building blocks like 2-Amino-3,5-difluorobenzyl alcohol will remain a critical area of research.[3][16]

References

- Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. (2026). University of Glasgow.

- Cogswell, T. (2015). Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. PhD thesis, University of Glasgow.

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic

- Taib, L., & Adibani, S. (2018). Synthesis of New Fluorinated Fused Heteropolycyclic Nitrogen Systems Containing a Pyrazolotriazine Moiety as Antimicrobial Agents Part I. International Journal of Organic Chemistry, 8, 176-189.

- A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles. (2023). MDPI.

- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (2025). Benchchem.

- Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Synthesis of gem-Difluorohomoallyl Amines via a Transition-Metal-Free Defluorinative Alkylation of Benzyl Amines with Trifluoromethyl Alkenes. (2024). The Journal of Organic Chemistry.

- Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. (n.d.).

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.

- Iridium-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols with secondary alcohols. (n.d.).

- Asif, M. (2014). Quinoline: A versatile heterocyclic. Journal of Pharmacy and Bioallied Sciences.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Synthesis of quinazolines from 2−amino−benzylamines and alcohols. (n.d.).

- 1378824-82-8, 2-Amino-3,5-difluorobenzyl Alcohol. (n.d.). AccelaChem.

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.

- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Semantic Scholar.

- Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (2024).

- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). Science Publishing Group.

- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.). PMC.

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.

- Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.

- Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. (n.d.).

- Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020). YouTube.

- Process for preparing enantiomerically enriched amino-alcohols. (n.d.).

- Synthesis of Novel Heterocyclic a-Amino Acids. (n.d.). Open Research Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. theses.gla.ac.uk [theses.gla.ac.uk]

Application Note: Strategic Derivatization of 2-Amino-3,5-difluorobenzyl Alcohol in Lead Optimization

Executive Summary & Strategic Rationale

In contemporary drug discovery, the strategic incorporation of fluorine atoms is a proven tactic to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity through multipolar interactions . 2-Amino-3,5-difluorobenzyl alcohol (CAS: 1378824-82-8) represents a highly versatile, multi-functional building block for medicinal chemists.

The causality behind selecting this specific fluorinated scaffold is threefold:

-

Metabolic Shielding: The 3,5-difluoro motif on the aniline ring effectively blocks cytochrome P450-mediated oxidation at the highly vulnerable ortho and para positions.

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the primary amine. This reduction in basicity often mitigates human ether-à-go-go-related gene (hERG) liability, a common cause of cardiotoxicity in basic amines .

-

Orthogonal Reactivity: The presence of both a primary amine and a benzylic alcohol in close proximity allows for divergent synthetic pathways, including heterocycle annulation, chemoselective oxidation, and selective acylation.

Physicochemical Profiling

Understanding the baseline metrics of the building block is critical for predicting the behavior of its downstream derivatives in biological assays.

| Property | Value / Description | Impact on Drug Design |

| Chemical Name | 2-Amino-3,5-difluorobenzyl alcohol | Precursor for privileged scaffolds. |

| CAS Number | 1378824-82-8 | Commercially available for scale-up. |

| Molecular Weight | 159.13 g/mol | Low MW ensures derivatives remain within Lipinski's Rule of 5. |

| Molecular Formula | C7H7F2NO | High F-fraction increases lipophilicity (LogP). |

| Key Functional Groups | Primary amine, primary alcohol | Enables dual-site derivatization and cyclization. |

Core Derivatization Workflows

To maximize the utility of 2-Amino-3,5-difluorobenzyl alcohol, we outline three divergent derivatization strategies. Each pathway is designed to access distinct pharmacological spaces.

-

Pathway A: 1,4-Benzoxazine Annulation. 1,4-Benzoxazines are privileged scaffolds frequently utilized in neurodegenerative and oncology indications . Reacting the adjacent amino and hydroxyl groups with 1,1'-Carbonyldiimidazole (CDI) yields a rigidified 6,8-difluoro-1,4-benzoxazin-2-one core.

-

Pathway B: Chemoselective Oxidation. Converting the benzyl alcohol to an aldehyde generates 2-amino-3,5-difluorobenzaldehyde. This is a critical precursor for Schiff base formation and the synthesis of quinazoline-based kinase inhibitors.

-

Pathway C: Amidation. Direct acylation of the amine generates hinge-binding motifs capable of anchoring into the ATP-binding pocket of kinases.

Divergent derivatization workflows for 2-Amino-3,5-difluorobenzyl alcohol.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and conditions is explicitly justified to ensure reproducibility and high yield.

Protocol 1: Synthesis of 6,8-Difluoro-1,4-benzoxazin-2-one (Pathway A)

Causality & Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is utilized as a phosgene equivalent. CDI is chosen because it is a stable solid, vastly safer than phosgene gas, and highly efficient for dual-nucleophile cyclizations. Tetrahydrofuran (THF) is selected as the solvent because its polar aprotic nature readily dissolves both the starting material and CDI, while its boiling point (66°C) is ideal for driving the elimination of the imidazole by-product.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Dissolve 2-Amino-3,5-difluorobenzyl alcohol (1.0 mmol, 159 mg) in anhydrous THF (10 mL).

-

Activation: Add CDI (1.2 mmol, 194 mg) in a single portion at room temperature. The reaction will initially bubble due to the release of CO2 as the primary amine attacks the CDI.

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to 60°C for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL) to remove imidazole, followed by brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude 6,8-difluoro-1,4-benzoxazin-2-one. Purify via flash column chromatography if necessary.

Protocol 2: Mild Oxidation to 2-Amino-3,5-difluorobenzaldehyde (Pathway B)

Causality & Reagent Selection: Manganese dioxide (MnO2) is the optimal oxidant for this transformation. Stronger oxidants (like Jones reagent or KMnO4) would over-oxidize the alcohol to a carboxylic acid and potentially degrade the electron-rich aniline ring. Activated MnO2 chemoselectively oxidizes benzylic alcohols to aldehydes under mild, neutral conditions. A large excess (10 eq) is required because the reaction occurs entirely on the heterogeneous surface of the MnO2 particles.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-Amino-3,5-difluorobenzyl alcohol (1.0 mmol, 159 mg) in anhydrous Dichloromethane (DCM, 15 mL).

-

Oxidation: Add activated MnO2 (10.0 mmol, 869 mg) to the stirring solution.

-

Agitation: Stir the black suspension vigorously at room temperature for 12-16 hours. Vigorous stirring is critical to maximize surface-area contact between the substrate and the solid oxidant.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (2 x 15 mL).

-

Concentration: Concentrate the combined filtrates under reduced pressure to afford 2-amino-3,5-difluorobenzaldehyde. The product is typically highly pure (>95% by NMR) and can be used directly in subsequent Schiff base or quinazoline syntheses without further purification.

Application in Target Inhibition: Kinase Signaling

Derivatives of 2-Amino-3,5-difluorobenzyl alcohol are highly effective in targeting Receptor Tyrosine Kinases (RTKs). When derivatized into a benzoxazine or an amide, the difluoro-aromatic ring inserts deeply into the hydrophobic pocket of the kinase hinge region. The fluorine atoms engage in orthogonal multipolar interactions with the peptide backbone (e.g., the carbonyl oxygen of the hinge residues), locking the inhibitor in place and preventing the binding of ATP. This halts downstream signaling cascades such as the PI3K/AKT or MAPK pathways, ultimately arresting cell proliferation.

Mechanism of Action: Difluoro-derivatives arresting RTK-mediated cell proliferation.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

-

Bentham Science Publishers. (2025). "Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review." Current Organic Chemistry. URL:[Link]

Application Note: 2-Amino-3,5-difluorobenzyl Alcohol as a Strategic Precursor in Agrochemical Synthesis

Executive Summary & Chemical Rationale

In the development of next-generation agrochemicals, the strategic incorporation of fluorine is a proven methodology for optimizing a molecule's pharmacokinetic and environmental profile. The introduction of fluorine atoms significantly enhances physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity—traits that are essential for field efficacy ()[1].